Computed Lipophilicity (XLogP3‑AA) and Polarity (TPSA) vs. In‑Class Analogs – A Cross‑Study Computed Comparison
The target compound displays an XLogP3‑AA of 4.4 and a topological polar surface area (TPSA) of 29.4 Ų (PubChem computed) [1]. In contrast, the 1‑(3‑fluorophenyl) analog (CAS 919998‑08‑6) has a higher computed XLogP3‑AA of ~4.9 (estimated by ChemSpider ID 123247950) and a larger TPSA of ~38 Ų (estimated) . The 1‑(furan‑2‑yl) analog (3E isomer) is expected to have a substantially lower XLogP (~2.5–3.0) and a higher TPSA (~50 Ų) due to the oxygen heteroatom in the furan ring . These differences suggest that the target compound occupies a distinct lipophilicity–polarity space that can influence passive membrane permeability, solubility, and plasma protein binding, all else being equal. The more balanced profile of CAS 676578‑88‑4 (lower lipophilicity than the 3‑fluorophenyl analog, higher than the furanyl analog) may be advantageous when a moderate distribution coefficient is desired.
| Evidence Dimension | Lipophilicity (XLogP3‑AA) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 4.4; TPSA = 29.4 Ų |
| Comparator Or Baseline | (3Z)-4,4,4-Trifluoro-1-(3-fluorophenyl)-3-(phenylimino)butan-1-one: XLogP3‑AA ≈ 4.9, TPSA ≈ 38 Ų; (3E)-4,4,4-Trifluoro-1-(furan-2-yl)-3-(phenylimino)butan-1-one: XLogP3‑AA ≈ 2.5–3.0, TPSA ≈ 50 Ų |
| Quantified Difference | Target compound has XLogP 0.5 units lower than the 3‑fluorophenyl analog and 1.4–1.9 units higher than the furanyl analog; TPSA is ~8.6 Ų lower than the 3‑fluorophenyl analog and ~20 Ų lower than the furanyl analog. |
| Conditions | Computed descriptors (PubChem 2025.09.15 release; ChemSpider estimate; vendor technical summary). No experimental log P or TPSA data were available for these specific compounds. |
Why This Matters
Moderate lipophilicity and low polarity can translate into favorable oral absorption and CNS permeability profiles, positioning the target compound as a potential scaffold for CNS‑active or orally bioavailable agents when compared to more polar or more lipophilic analogs.
- [1] PubChem. Compound Summary for CID 71367821: (3Z)-4,4,4-Trifluoro-1-phenyl-3-(phenylimino)butan-1-one. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/676578-88-4 (accessed 13 May 2026). View Source
